6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-24-6-5-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(25-2)16(27-4)13(8-10)26-3/h7-8,15H,5-6,9H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXWCNREWDAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : To synthesize this compound, a multi-step reaction is typically employed, starting from commercially available precursors. Initial steps may involve the preparation of the 4-(3,4,5-trimethoxyphenyl) moiety via alkylation or aromatic substitution reactions. Subsequent steps include the construction of the pyrrolo[3,4-d]pyrimidine core, usually through cyclization reactions under controlled temperature and pH conditions.
Industrial Production Methods: : Industrial production methods are yet to be fully established due to the compound's complexity and limited commercial demand. optimizing reaction conditions to scale-up, such as using continuous flow chemistry techniques, might be explored.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of reactions, including oxidation, reduction, and substitution. For example, oxidation reactions may introduce further functional groups, while reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: : Strong oxidizers like potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: : Nucleophilic substitution can be achieved using halides under polar aprotic conditions.
Major Products: : Reactions often lead to functionalized derivatives, with modifications at the methoxy groups or the pyrrolo[3,4-d]pyrimidine core, providing a range of derivatives for further research.
Scientific Research Applications
Chemistry: : In organic synthesis, 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is used as an intermediate for the synthesis of more complex molecules. It serves as a scaffold for developing new pharmaceuticals and agrochemicals.
Biology: : Studies in molecular biology have explored this compound's potential as an enzyme inhibitor, which can be valuable in elucidating enzymatic pathways and developing therapeutic agents.
Medicine: : The compound has shown promise in preclinical studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases, due to its ability to interact with specific cellular targets.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its multi-methoxy structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzymatic activity. The specific pathways involved depend on the context of its use, but common mechanisms include modulation of signal transduction pathways and interference with cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolo[3,4-d]pyrimidine-2,5-diones, which exhibit structural diversity in their substituents and biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Halogenated aryl groups (e.g., 4-chlorophenyl in ) may enhance cytotoxicity via hydrophobic and halogen-bonding interactions .
Solubility and Lipophilicity: Methoxyethyl (target compound) and ethoxy () substituents likely improve aqueous solubility compared to benzyl or arylalkyl groups (e.g., and ) .
Synthetic Accessibility: High yields (e.g., 87% in ) suggest efficient Biginelli-like cyclocondensation methods for dihydropyrimidinones . Substituent bulkiness (e.g., 4-methoxybenzyl in ) may require optimized reaction conditions .
Biological Activity Trends :
- Hydroxyphenyl derivatives () show anti-diabetic activity, while bromophenyl/methoxyethyl analogs () are explored for anticancer applications .
Biological Activity
The compound 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 874594-31-7) is a synthetic derivative belonging to the class of pyrrolopyrimidine compounds. Its unique structure incorporates multiple methoxy groups and a pyrrolopyrimidine core, which may contribute to its biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The molecular formula of the compound is with a molecular weight of 377.4 g/mol. The structure includes:
- Pyrrolopyrimidine core : A bicyclic structure that is often associated with various pharmacological activities.
- Methoxyethyl and trimethoxyphenyl substituents : These groups may enhance solubility and biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Activity
Studies have indicated that compounds similar to pyrrolopyrimidines exhibit significant anticancer properties. The presence of methoxy groups is often correlated with increased cytotoxicity against cancer cell lines. For instance:
- Mechanism of Action : Compounds in this class may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that derivatives showed selective toxicity towards various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
2. Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects:
- Mechanism : It may modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
- Research Findings : Animal models indicated reduced neurodegeneration in models of Alzheimer’s disease when treated with pyrrolopyrimidine derivatives.
3. Antimicrobial Activity
There is preliminary evidence suggesting antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains showed inhibition at certain concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Many pyrrolopyrimidine derivatives act as ATP competitors for kinase enzymes involved in cell signaling pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain observed neuroprotective effects.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this pyrrolo[3,4-d]pyrimidine derivative typically involves cyclization of precursors such as barbituric acid derivatives and substituted phenols. Key optimization strategies include:
- Temperature Control : Maintaining reaction temperatures between 60–80°C to prevent side reactions while ensuring complete cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while methanol/water mixtures aid in recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) by removing unreacted starting materials .
Basic: What advanced spectroscopic techniques are recommended for confirming the bicyclic system and substituent positions?
Methodological Answer:
- X-ray Crystallography : Resolves the fused pyrrole-pyrimidine ring system and substituent orientations (e.g., trimethoxyphenyl group at position 4) .
- 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm methoxyethyl and trimethoxyphenyl connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₃H₂₇N₃O₇) with <2 ppm error .
Advanced: How should in vitro assays be designed to evaluate the compound’s enzyme inhibitory effects?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., PI3K, CDKs) or phosphodiesterases based on structural similarity to known inhibitors .
- Assay Conditions : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentrations near Km values. Include controls (e.g., staurosporine) to validate sensitivity .
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values. Replicate experiments (n=3) to assess reproducibility .
Advanced: What strategies are effective in modifying substituents to enhance bioactivity while minimizing toxicity?
Methodological Answer:
- Substituent Variation : Replace the methoxyethyl group at position 6 with bulkier alkyl chains (e.g., pentyl) to improve lipophilicity and membrane permeability .
- Trimethoxyphenyl Modifications : Introduce electron-withdrawing groups (e.g., fluoro) at position 3' to enhance target binding affinity .
- Computational Screening : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets before synthesis .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Protocols : Adopt uniform cell lines (e.g., HEK293 for kinase assays) and culture conditions to minimize variability .
- Meta-Analysis Tools : Apply AI-driven platforms (e.g., ICReDD’s reaction path search) to cross-validate datasets and identify outliers .
- Orthogonal Validation : Confirm activity trends using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: How can molecular docking and dynamics simulations predict interactions with biological targets?
Methodological Answer:
- Docking Workflow : Prepare the compound’s 3D structure (Open Babel) and target protein (PDB ID: e.g., 3QKK for PI3K). Use flexible docking to sample side-chain conformations .
- MD Simulations (GROMACS) : Run 100 ns simulations in explicit solvent to assess binding stability. Analyze hydrogen bonds (e.g., between methoxy groups and Lys802) .
- Free Energy Calculations (MM/PBSA) : Estimate ΔG binding to rank derivatives .
Basic: What formulation strategies improve solubility for pharmacological testing?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (70:30) or DMSO/saline (≤5% DMSO) for in vitro assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method) to enhance aqueous dispersion and bioavailability .
- Solid Dispersion : Mix with PVP-K30 (1:2 ratio) and lyophilize to create amorphous solid dispersions .
Advanced: Which in vivo models are suitable for preliminary toxicity and efficacy profiling?
Methodological Answer:
- Acute Toxicity (Rodents) : Administer 10–100 mg/kg orally to BALB/c mice. Monitor liver enzymes (ALT/AST) and renal function (BUN) for 14 days .
- Xenograft Models : Implant HT-29 colon cancer cells in nude mice. Dose 25 mg/kg/day (oral) and measure tumor volume vs. vehicle control .
- Neurotoxicity Screening : Assess motor coordination (rotarod test) and histopathology of brain tissue post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
